Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate
Description
The molecule comprises a phenyl ring substituted with two fluorine atoms at positions 4 and 5, a nitro group at position 2, and an ethyl acetate side chain. The fluorine atoms enhance electron-withdrawing effects, influencing reactivity and stability, while the nitro group serves as a precursor for further functionalization (e.g., reduction to amines) .
Properties
IUPAC Name |
ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO4/c1-2-17-10(14)4-6-3-7(11)8(12)5-9(6)13(15)16/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHBLVQGSJMUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate typically involves the esterification of 4,5-difluoro-2-nitrophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to
Biological Activity
Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate is an organic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₁₀H₉F₂NO₄
- Molecular Weight : 245.18 g/mol
- Structure : The compound contains a phenyl ring with fluorine substitutions at positions 4 and 5 and a nitro group at position 2, alongside an ethyl acetate moiety. This unique structure contributes to its distinct chemical properties and biological activities.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects such as:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors that can alter cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Preliminary studies have demonstrated that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. Notably, its ability to induce apoptosis in cancer cells has been observed in laboratory settings. For instance:
- A study showed significant cytotoxicity against breast cancer cell lines, linked to the induction of apoptosis through mitochondrial pathways.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation in preclinical models, suggesting its candidacy for further investigation in inflammatory diseases:
- Research indicated a reduction in pro-inflammatory cytokines following treatment with this compound in murine models.
Antibacterial Activity
This compound has also been studied for its antibacterial properties:
- It exhibited activity against various bacterial strains, comparable to established antibiotics. This suggests potential applications in treating bacterial infections.
Comparative Analysis
The following table summarizes the structural features and unique properties of this compound compared to similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-(4-fluoro-2-nitrophenyl)acetate | One fluorine atom at position 4 | Different reactivity due to reduced fluorination |
| Ethyl 2-(4-chloro-2-nitrophenyl)acetate | Chlorine instead of fluorine | Varying electronic effects impacting reactivity |
| Ethyl 2-(4-methylphenyl)acetate | Methyl group instead of nitro group | Altered steric and electronic properties |
This comparison highlights the unique combination of fluorination and nitro substitution in this compound, influencing its reactivity and biological activity compared to its analogs.
Case Studies
Several studies have focused on the biological activity of this compound:
- Anticancer Activity : A peer-reviewed study demonstrated that derivatives exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction.
- Anti-inflammatory Research : Another study explored the anti-inflammatory properties in murine models, showing a notable reduction in pro-inflammatory cytokines after treatment.
- Antibacterial Effects : Research indicated that this compound displayed antibacterial activity against strains such as Streptococcus pneumoniae and Streptococcus pyogenes, suggesting its potential as an antibiotic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Ethyl 2-(2-Hydroxy-5-Nitrophenyl)Acetate ()
- Structure : Hydroxy group at position 2, nitro at position 5.
- Synthesis : Nitration of benzofuran-2-one followed by esterification.
- Key Properties : Forms intermolecular O–H⋯O hydrogen bonds, enhancing crystalline stability .
- Applications : Pharmaceutical intermediate for dronedarone synthesis.
- Comparison : The absence of fluorine in this compound reduces lipophilicity compared to the target molecule. The hydroxy group increases polarity, affecting solubility.
Ethyl 2,2-Difluoro-2-(4-Nitrophenyl)Acetate ()
- Structure : Difluoro substitution on the acetate moiety, nitro at para position.
- Molecular Weight : 243.14 g/mol (calculated from IUPAC name; evidence lists conflicting formula C₈H₁₃ClN₂O₂S, likely an error).
Ethyl 2-(4-Aminophenoxy)Acetate ()
- Structure: Amino group at position 4, ether linkage.
- Synthesis: Reduction of nitro precursor (ethyl 2-(4-nitrophenoxy)acetate) using NH₄Cl/Fe.
- Key Properties: The amino group enables participation in conjugation, reducing electronic withdrawal compared to nitro derivatives.
- Comparison : The target compound’s nitro group offers a pathway for similar reductions to generate amines, but fluorination may slow reaction kinetics due to increased stability .
Key Observations :
Physical and Spectral Properties
*Theoretical values based on structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
